molecular formula C29H24N2O4S B11140776 (2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11140776
M. Wt: 496.6 g/mol
InChI Key: PVLMKETVAGKYFN-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is a complex organic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, followed by their fusion under specific conditions. Key steps include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Formation of Pyrimidine Ring: This involves the condensation of β-dicarbonyl compounds with guanidine derivatives.

    Fusion of Rings: The thiazole and pyrimidine rings are fused through a cyclization reaction, often facilitated by a strong acid or base.

    Substitution Reactions: Introduction of benzyl and benzyloxy groups is carried out through nucleophilic substitution reactions, using benzyl halides and benzyloxy halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or benzyloxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiazolidine Derivatives: From reduction reactions.

    Substituted Benzyl and Benzyloxy Derivatives: From substitution reactions.

Scientific Research Applications

(2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-6-Benzyl-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione involves its interaction with specific molecular targets:

    Molecular Targets: This compound targets enzymes such as kinases and proteases, binding to their active sites and inhibiting their activity.

    Pathways Involved: The inhibition of these enzymes can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells, reduction of inflammation, and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine ring structures.

    Benzyl and Benzyloxy Substituted Compounds: Molecules with similar benzyl and benzyloxy groups.

Uniqueness

    Structural Complexity:

    Versatility: Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

(2E)-6-benzyl-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C29H24N2O4S/c1-19-23(15-20-9-5-3-6-10-20)27(32)30-29-31(19)28(33)26(36-29)17-22-13-14-24(25(16-22)34-2)35-18-21-11-7-4-8-12-21/h3-14,16-17H,15,18H2,1-2H3/b26-17+

InChI Key

PVLMKETVAGKYFN-YZSQISJMSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.